tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate

Description

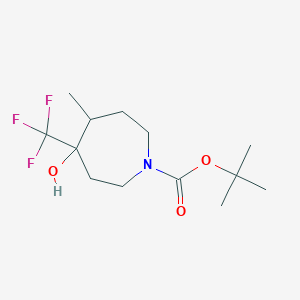

tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate (CAS: 1823815-32-2) is a seven-membered azepane ring derivative with a tert-butyl carbamate group at position 1. Key substituents include a hydroxyl group, a methyl group, and a trifluoromethyl (CF₃) group at positions 4 and 2. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile scaffold due to its stereochemical complexity and the presence of fluorine, which enhances metabolic stability and bioavailability .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F3NO3/c1-9-5-7-17(10(18)20-11(2,3)4)8-6-12(9,19)13(14,15)16/h9,19H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLCNFZIWRHNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCC1(C(F)(F)F)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.

Addition of the hydroxy group: This can be done through hydroxylation reactions using oxidizing agents.

Incorporation of the methyl and trifluoromethyl groups: These groups can be introduced through alkylation and trifluoromethylation reactions, respectively.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxy group or to modify other functional groups.

Substitution: The tert-butyl, methyl, and trifluoromethyl groups can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study the effects of trifluoromethyl groups on biological activity.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Azepane Derivatives

Physicochemical and Functional Properties

- Hydroxyl vs.

- Trifluoromethyl vs.

- Ring Size : The piperidine derivative (184042-83-9) has a smaller ring size, which may reduce conformational flexibility compared to azepane-based analogs .

Biological Activity

tert-Butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate, a compound with the chemical formula CHFNO, is a derivative of azepane and has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name: this compound

- Molecular Weight: 283.29 g/mol

- CAS Number: 1334495-40-7

- Purity: ≥95%

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, potentially through radical scavenging mechanisms. This is critical in mitigating oxidative stress in cells.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.

- Receptor Interaction : There is evidence suggesting that this compound may interact with certain receptors, influencing cellular signaling pathways that are crucial for cell proliferation and survival.

Antioxidant Activity

A study evaluated the DPPH radical scavenging ability of various compounds, including this compound. The results demonstrated a notable percentage inhibition of DPPH radicals, indicating strong antioxidant properties.

| Compound | % Inhibition of DPPH (100 μM) |

|---|---|

| This compound | 70.8% |

| Trolox (Standard) | 82.4% |

This table illustrates that while the compound exhibits good antioxidant activity, it is slightly less effective than Trolox, a well-known antioxidant.

Cytotoxicity and Anticancer Potential

In vitro studies have suggested that derivatives of azepane compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have been reported to induce apoptosis in hypopharyngeal tumor cells. While specific data on this compound is limited, its structural analogs have shown promise in cancer therapy.

Case Studies

Several case studies highlight the potential therapeutic applications of azepane derivatives:

- Cancer Therapy : Compounds similar to tert-butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. One study noted enhanced cytotoxicity compared to standard treatments like bleomycin .

- Neuroprotective Effects : Research has indicated that certain piperidine derivatives possess neuroprotective properties by inhibiting cholinesterase enzymes, which are crucial in Alzheimer's disease management. The potential for tert-butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane to exhibit similar effects warrants further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-hydroxy-5-methyl-4-(trifluoromethyl)azepane-1-carboxylate?

- Methodology : The compound is typically synthesized via multi-step protocols involving coupling reactions, hydroxyl protection, and trifluoromethylation. For example, tert-butyl esters are introduced using Boc (tert-butoxycarbonyl) protecting groups under anhydrous conditions. A key step involves reacting intermediates like bromoacetic acid tert-butyl ester with azepane precursors under basic conditions (e.g., DIEA) in solvents such as CH₂Cl₂ or DMF . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

- Key Considerations : Monitor reaction progress via TLC or LCMS to confirm intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.